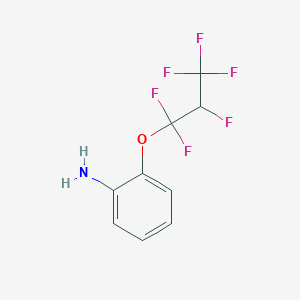

2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline” is an organic compound with the molecular formula C9H7F6NO . It is also known as “3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline” in some sources .

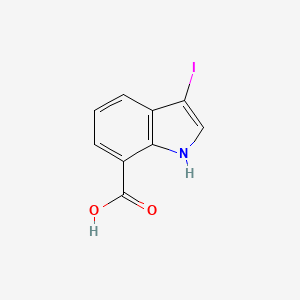

Molecular Structure Analysis

The molecular structure of “2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline” consists of a benzene ring with an amine group (NH2) and a hexafluoropropoxy group attached to it . The presence of the hexafluoropropoxy group, which contains six fluorine atoms, is likely to significantly influence the chemical properties of the compound.Physical And Chemical Properties Analysis

The molecular weight of “2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline” is approximately 259.148 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.Applications De Recherche Scientifique

Pd-Catalyzed C–H Activation

Hexafluoroisopropanol (HFIP), a compound similar to “2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline”, has been used as a solvent in Pd-catalyzed C–H activation . HFIP’s unique features compared to its non-fluoro analogue isopropanol have helped this solvent to make a difference in various subdomains of organic chemistry .

High-Voltage Li-Rich Mn-Based Layered Cathode Materials

A fluoroether, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TFEPE), was added to 1.2 mol·L −1 LiPF 6 EC/EMC/DEC at different concentrations to synthesize a series of electrolytes for enhancing the cycling performance of high-voltage Li 1.18 Mn 0.50 Ni 0.26 Co 0.06 O 2 (LMNC) .

Preparation of Hexafluoroalcohol-Functionalized Methacrylate Polymers

1,1,1,3,3,3-Hexafluoro-2-propanol is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .

Friedel-Crafts Reactions

1,1,1,3,3,3-Hexafluoro-2-propanol plays an important role in the Friedel-Crafts reactions due to its polarity and high ionizing power .

Sample Preparation for GCMS

1,1,1,3,3,3-Hexafluoro-2-propanol finds use in sample preparation for GCMS .

Preparation of Cyclodextrin-Assembled Material

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylperchlorate can be used as a solvent to prepare cyclodextrin-assembled material .

Propriétés

IUPAC Name |

2-(1,1,2,3,3,3-hexafluoropropoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-4-2-1-3-5(6)16/h1-4,7H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTGLGDJRRTDLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC(C(C(F)(F)F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2541961.png)

![N-(3,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2541964.png)

![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinoline-6-carboxylate](/img/structure/B2541975.png)